N-Nitrosobis(2-oxopropyl)amine
Overview
Description
N-Nitrosobis(2-oxopropyl)amine is a nitrosamine compound that has garnered significant interest in the field of chemical carcinogenesis. It is known for its potent carcinogenic properties, particularly in inducing pancreatic ductal neoplasms in Syrian hamsters . This compound has been extensively studied for its role in cancer research, especially in understanding the mechanisms of carcinogenesis and the development of cancer models.
Mechanism of Action
Target of Action
N-Nitrosobis(2-oxopropyl)amine (BOP) primarily targets pancreatic acinar cells . These cells play a crucial role in the metabolism of BOP, converting it into forms that are mutagenic for other cells .
Mode of Action
BOP interacts with its targets, the pancreatic acinar cells, and is metabolized into mutagenic forms . This interaction results in mutations at the hypoxanthine:guanine phosphoribosyltransferase locus and the Na/K ATPase locus . The ability of both Syrian golden hamster and Fischer rat pancreatic acinar cells to convert BOP into mutagens for V79 cells was investigated, showing that acinar cells of both species were capable of activating BOP to mutagens for V79 cells in a dose-dependent manner .
Biochemical Pathways
The metabolism of BOP involves several biochemical pathways. Hamsters and rats metabolize BOP to yield N-nitrosobis(2-hydroxypropyl)-amine (BHP), glucuronic acid conjugates of BOP and BHP, the sulfate ester of BOP, and 14C-labeled urea . All of these are excreted, and 14CO2 is both incorporated in the urea cycle and exhaled .
Pharmacokinetics
The pharmacokinetics of BOP involve its metabolism and activation by isolated hepatocytes and pancreatic cells . .
Result of Action
The result of BOP’s action is the induction of mutations in cells. BOP is a potent mutagen, more so than N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), after activation by either cell type . This is consistent with the known in vivo specificity of BOP versus HPOP in the hamster pancreas . BOP and similar compounds have been shown to induce tumors of the pancreatic duct and lung tumors .
Action Environment
The action, efficacy, and stability of BOP can be influenced by various environmental factors. For instance, the presence and formation of similar nitrosamines in various contexts, including food processing and tobacco smoke, can affect exposure risks
Biochemical Analysis
Biochemical Properties
N-Nitrosobis(2-oxopropyl)amine plays a significant role in biochemical reactions, particularly in the context of its activation and interaction with various biomolecules. It is metabolized by pancreatic acinar cells into mutagenic forms that can induce mutations in target cells . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic activation. Additionally, this compound can interact with proteins and other biomolecules, leading to the formation of DNA adducts and subsequent mutations .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing mutations and promoting cell proliferation. The compound has been shown to enhance cell proliferation in pancreatic and common bile ducts, particularly in the presence of fatty infiltration . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to the development of cancer .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolic activation by enzymes such as cytochrome P450. Once activated, the compound forms DNA adducts that can induce mutations and promote tumorigenesis . This compound can also inhibit or activate various enzymes, leading to changes in gene expression and cellular function. These interactions at the molecular level are critical for understanding the compound’s carcinogenic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce cell proliferation and mutations shortly after exposure, with long-term effects including sustained cell proliferation and tumor development . The temporal dynamics of these effects are crucial for understanding the compound’s carcinogenic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound are associated with increased mutagenicity and carcinogenicity. Studies have shown that this compound can induce pancreatic ductal adenocarcinomas in animal models at specific dosages . High doses can also lead to toxic or adverse effects, highlighting the importance of dosage in studying the compound’s effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its activation by cytochrome P450 enzymes. The compound’s metabolism leads to the formation of mutagenic metabolites that can induce DNA damage and promote tumorigenesis . The interaction with enzymes and cofactors in these pathways is critical for understanding the compound’s biochemical properties and effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and effects. The compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation within target tissues . Understanding these processes is essential for studying the compound’s carcinogenic potential and its effects on cellular function.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects at the cellular level and contributes to cancer development.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosobis(2-oxopropyl)amine can be synthesized through the nitrosation of bis(2-oxopropyl)amine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions must be carefully controlled to ensure the formation of the desired nitrosamine compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitrosation reactions under controlled conditions to ensure safety and efficiency. The use of appropriate nitrosating agents and reaction conditions is crucial to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-Nitrosobis(2-oxopropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and oxo derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Scientific Research Applications
N-Nitrosobis(2-oxopropyl)amine has several scientific research applications, including:
Cancer Research: It is widely used to induce pancreatic, liver, and lung tumors in animal models, particularly in Syrian hamsters
Toxicology Studies: The compound is used to understand the toxicological effects of nitrosamines and their impact on various organs.
Pharmacology: Research on this compound contributes to the development of drugs targeting nitrosamine-induced carcinogenesis.
Biochemistry: It is used to study the biochemical pathways involved in nitrosamine metabolism and their interaction with cellular components.
Comparison with Similar Compounds
- N-Nitrosobis(2-hydroxypropyl)amine: Less potent compared to N-Nitrosobis(2-oxopropyl)amine, primarily induces lung tumors.
- N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine: Intermediate potency, induces both pancreatic and liver tumors.
- N-Nitroso-2,6-dimethylmorpholine: Similar in potency to N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine but does not significantly induce liver tumors .
Properties
IUPAC Name |
N,N-bis(2-oxopropyl)nitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-5(9)3-8(7-11)4-6(2)10/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRYBBWYDSDZHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(CC(=O)C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021022 | |
Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60599-38-4 | |
Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60599-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrosobis(2-oxopropyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060599384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIS(2-OXOPROPYL)NITROSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5C28SA7UB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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